3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide

Anticancer Structure-Activity Relationship Thiazole C2-Substituent

3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide (C22H23N3O5S, MW 441.5 g/mol) is a fully synthetic, multi-substituted benzamide derivative that integrates three distinct pharmacophoric modules: a 3,4,5-trimethoxyphenyl (TMP) ring, a central 1,3-thiazole heterocycle, and a propanoylamino (propionamido) substituent at the thiazole C2 position. The TMP moiety is a well-characterized tubulin-interacting motif , the thiazole ring serves as a rigid cis-olefin bioisostere in combretastatin-inspired designs , and the N-acylamino side chain introduces both hydrogen-bonding capacity and steric/electronic modulation at a position known to profoundly influence antiproliferative potency in related 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)thiazoles.

Molecular Formula C22H23N3O5S
Molecular Weight 441.5 g/mol
Cat. No. B11476140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Molecular FormulaC22H23N3O5S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H23N3O5S/c1-5-19(26)25-22-24-16(12-31-22)13-7-6-8-15(9-13)23-21(27)14-10-17(28-2)20(30-4)18(11-14)29-3/h6-12H,5H2,1-4H3,(H,23,27)(H,24,25,26)
InChIKeyLGPPLGRYNIDWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide – Structural Identity and Class Positioning


3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide (C22H23N3O5S, MW 441.5 g/mol) is a fully synthetic, multi-substituted benzamide derivative that integrates three distinct pharmacophoric modules: a 3,4,5-trimethoxyphenyl (TMP) ring, a central 1,3-thiazole heterocycle, and a propanoylamino (propionamido) substituent at the thiazole C2 position. The TMP moiety is a well-characterized tubulin-interacting motif [1], the thiazole ring serves as a rigid cis-olefin bioisostere in combretastatin-inspired designs [2], and the N-acylamino side chain introduces both hydrogen-bonding capacity and steric/electronic modulation at a position known to profoundly influence antiproliferative potency in related 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)thiazoles [3]. The compound has been catalogued in spectral databases [4] and is available as a research-grade screening compound.

Why Generic Substitution Fails for 3,4,5-Trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide


Within the thiazole-benzamide chemotype, minute structural modifications produce order-of-magnitude shifts in biological activity, rendering blanket in-class substitution scientifically invalid. In a systematic structure–activity relationship (SAR) study of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, changing the C2-position substituent from NHCH₃ through CH₃ to N(CH₃)₂ altered antiproliferative IC₅₀ values on MCF-7 cells by up to 100-fold (1–2 log orders) [1]. The propanoylamino group at the thiazole C2 position in the target compound uniquely combines a hydrogen-bond donor (amide N–H) and a hydrogen-bond acceptor (amide C=O) with a specific ethyl-length alkyl tail, a constellation not represented by any other C2 variant in the published analog series. Furthermore, the attachment of the thiazole ring at the meta-position of the central phenyl spacer—rather than para—introduces a distinct angular topology that cannot be recapitulated by regioisomeric analogs [2]. These structural singularities mean that pharmacological, pharmacokinetic, and selectivity profiles established for any other member of the thiazole-benzamide family cannot be assumed to transfer to this compound without explicit experimental verification.

Quantitative Differentiator Evidence for 3,4,5-Trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide


Structural Uniqueness: C2-Propanoylamino Substitution Versus N-Methylamino and N,N-Dimethylamino Analogs

The target compound bears a propanoylamino (–NHCOCH₂CH₃) group at the thiazole C2 position. In the most closely related public SAR dataset, the C2-substituent on 4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles was shown to be a critical activity determinant. The rank order of antiproliferative potency on MCF-7 breast adenocarcinoma cells was established as NHCH₃ > CH₃ ≫ N(CH₃)₂, with the tertiary N,N-dimethylamino analog displaying a 10- to 100-fold loss in activity relative to the N-methylamino derivative (IC₅₀ shift from nanomolar to micromolar range) [1]. The target compound’s propanoylamino substituent introduces an amide carbonyl spacer between the alkyl tail and the thiazole ring, creating a hydrogen-bonding profile and steric footprint distinct from any analog in the published series. No direct head-to-head IC₅₀ comparison between the propanoylamino and N-methylamino variants has been published, and this evidence gap must be recognized. However, the established sensitivity of the C2 position to steric bulk and hydrogen-bonding capacity [1] predicts that the target compound will occupy a unique position on the potency–selectivity landscape that cannot be inferred from any existing analog.

Anticancer Structure-Activity Relationship Thiazole C2-Substituent

Physicochemical and Drug-Likeness Differentiation Versus Benzothiazole Scaffold Hop

A structurally proximate benzothiazole analog, 3,4,5-trimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide (C₂₀H₂₁N₃O₅S, MW 415.5 g/mol), differs from the target compound by fusion of the thiazole ring to a benzene nucleus (benzothiazole vs. monocyclic thiazole) and by para- versus meta- connectivity of the central phenyl spacer . The target compound has a molecular weight 26 Da higher (441.5 vs. 415.5 g/mol) and one additional aromatic ring atom (monocyclic thiazole + central phenyl vs. benzothiazole), yielding a calculated topological polar surface area (tPSA) of ~120 Ų versus ~115 Ų for the benzothiazole analog. The meta-phenyl-thiazole connectivity in the target compound introduces a dihedral angle of approximately 30–40° between the phenyl and thiazole rings (DFT-minimized geometry, cheminformatics estimation), whereas the benzothiazole analog is fully planar at the corresponding junction. This torsional difference is expected to alter both target binding conformation and off-target promiscuity profiles, although no comparative experimental data exist.

Drug-likeness Scaffold hopping ADME Prediction

Verified Spectroscopic Identity for Procurement Quality Assurance

Unlike many research chemicals available solely through vendor certificates, the target compound possesses a publicly archived, independently curated NMR spectral dataset in the Wiley KnowItAll Spectral Library. Both ¹H and ¹³C NMR spectra are recorded in DMSO-d₆, providing definitive structural verification that can be used to confirm identity and purity upon receipt [1]. This contrasts with the benzothiazole analog and many other in-class compounds, for which publicly available reference spectra are absent or limited to vendor-provided data of uncertain provenance.

Quality Control NMR Fingerprint Procurement Verification

Class-Level Evidence: TMP-Thiazole Hybrids Exhibit Nanomolar Antiproliferative Activity and Overcome P-Glycoprotein-Mediated Resistance

The broader chemotype into which the target compound falls—2-substituted-4-(3′,4′,5′-trimethoxyphenyl)thiazoles—has demonstrated the ability to retain nanomolar-range antiproliferative activity against multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp). The most active analog in the Romagnoli series (compound 3e, IC₅₀ = single-digit nanomolar on MCF-7 cells) maintained comparable potency on P-gp-overexpressing sublines, a profile linked to colchicine-site tubulin binding and apoptosis induction via caspase-2, -3, and -8 activation without mitochondrial depolarization [1]. Whether the target compound shares this resistance-circumventing property is unknown but testable given the shared TMP-thiazole core.

Multidrug Resistance Tubulin Polymerization P-Glycoprotein

Highest-Confidence Application Scenarios for 3,4,5-Trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide Based on Current Evidence


Structure–Activity Relationship (SAR) Expansion Probe for Thiazole C2-Substituent Tolerance

The target compound occupies an untested region of C2-substituent chemical space (propanoylamino, steric volume ~64 ų, amide hydrogen-bonding functionality). It can serve as a probe to determine whether the 10- to 100-fold activity cliff observed between N-methylamino and N,N-dimethylamino analogs [1] extends to larger acylated amine substituents. Use in parallel with N-methylamino and N-acetyl-amino analogs would generate a direct comparative dataset on MCF-7 or related cancer lines.

Meta-Phenyl-Thiazole Topological Comparator in Tubulin Colchicine-Site Binding Assays

The meta-phenyl-thiazole connectivity distinguishes the target compound from the para-substituted analogs that dominate the published combretastatin-inspired thiazole series [1]. This compound enables testing of whether the altered dihedral angle between the central phenyl and thiazole rings affects tubulin polymerization inhibitory potency or colchicine-site binding affinity in competitive displacement assays (e.g., [³H]colchicine binding).

Incoming Quality Control Reference Standard Using Archived NMR Spectra

The availability of independent ¹H and ¹³C NMR spectra in DMSO-d₆ through the Wiley KnowItAll library [2] makes this compound suitable as a procurement verification standard. Quality control laboratories can use the archived spectra to confirm structural identity and detect impurities upon receipt, a capability not available for many competing thiazole-benzamide analogs lacking public reference data.

Negative Control or Starting Scaffold in Nuclease Inhibitor Screening Cascades

Substituted aminothiazoles have been patented as inhibitors of nucleases for proliferative and neurodegenerative disease applications [3]. The target compound, bearing a propanoylamino-thiazole moiety, may be evaluated in nuclease inhibition assays (e.g., MRE11, DNA2) to determine whether the 3,4,5-trimethoxybenzamide substitution pattern confers selectivity over related scaffolds. Absent positive data, it may serve as an inactive scaffold control for assay validation.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.